1,2-Bis(chloromethyl)benzene
Overview
Description
1,2-Bis(chloromethyl)benzene, also known as o-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where two chloromethyl groups are attached to adjacent carbon atoms on the benzene ring. This compound is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis .
Preparation Methods
1,2-Bis(chloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of o-xylene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic. The aromatic pi-electrons of o-xylene then attack the electrophilic carbon, followed by rearomatization of the benzene ring .
Industrial production methods often involve similar chloromethylation reactions but are optimized for large-scale production. These methods may include continuous flow reactors and advanced separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Bis(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with amines can yield benzylamines, while oxidation can produce benzaldehyde or benzoic acid .
Scientific Research Applications
1,2-Bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as peptides, through chloromethylation reactions. This modification can help in studying protein interactions and functions.
Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2-Bis(chloromethyl)benzene primarily involves its reactivity towards nucleophiles. The chloromethyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce functional groups into other molecules .
Comparison with Similar Compounds
1,2-Bis(chloromethyl)benzene is part of a family of compounds known as xylylene dichlorides. Similar compounds include:
1,3-Bis(chloromethyl)benzene (m-xylylene dichloride): This compound has the chloromethyl groups on the 1 and 3 positions of the benzene ring.
1,4-Bis(chloromethyl)benzene (p-xylylene dichloride): Here, the chloromethyl groups are on the 1 and 4 positions.
The uniqueness of this compound lies in its ortho-substitution, which can influence the steric and electronic properties of the molecule, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1,2-bis(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGHNGKHRCJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052284 | |
Record name | 1,2-Bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-12-4 | |
Record name | α,α′-Dichloro-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-bis(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(chloromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-bis(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the structural characterization of 1,2-bis(chloromethyl)benzene?
A1: this compound is an organic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.05 g/mol. Its structure comprises a benzene ring with two chloromethyl (-CH2Cl) groups attached to adjacent carbon atoms (ortho-position). While spectroscopic data is not provided in the excerpts, its structure can be confirmed through techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. [, ]
Q2: How does the structure of this compound influence its crystal structure?
A2: Research indicates that this compound crystallizes in a non-centrosymmetric orthorhombic structure, belonging to the space group C–Fdd2. [] This contrasts with the centrosymmetric structures observed for its isomer, 1,4-bis(chloromethyl)benzene. The difference in crystal packing arises from the positioning of the chloromethyl groups. In the 1,2-isomer, these groups are adjacent, leading to a molecular dipole moment that influences intermolecular interactions and ultimately dictates the non-centrosymmetric arrangement in the solid state. []
Q3: Can this compound be used in the synthesis of macrocycles? If so, what types and how?
A3: Yes, this compound acts as a valuable precursor in synthesizing organoselenium macrocycles. [] Its reaction with potassium selenocyanate yields 1,2-bis(selenocyanatomethyl)benzene. This intermediate, upon hydrolysis, forms 5,8,13,16-tetrahydro-6,7,14,15-tetraselenadibenzo[a,g]cyclododecene, a twelve-membered macrocycle containing four selenium atoms. [] This synthesis highlights the utility of this compound in constructing complex cyclic structures.
Q4: Can this compound be used to create ligands for metal coordination? What characteristics of the resulting ligands make them suitable for this purpose?
A4: Yes, this compound serves as a starting material for synthesizing aromatic ligands containing imidazole groups. [] Reacting it with imidazole produces [1,2-bis(imidazol-1-ylmethyl)benzene dihydrate], an aromatic ligand with two imidazole moieties. Quantum chemical calculations using HF/6-31G(d) reveal that the terminal nitrogen atoms in the imidazole rings possess high electron density. [] This electron richness suggests that these nitrogen atoms can readily coordinate with metal atoms, making the ligand suitable for forming metal complexes.
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